molecular formula C14H23NO3 B2387983 tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2095408-99-2

tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2387983
CAS No.: 2095408-99-2
M. Wt: 253.342
InChI Key: IGOOIKREFMDSNG-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with a bicyclic structure. It is known for its applications in various fields, including pharmaceuticals and organic synthesis. The compound’s unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

The synthesis of tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves multiple steps. One common method starts with tert-butyloxycarbonyl pyroglutamic acid methyl ester as the starting material. The synthesis proceeds through a series of reactions, including cyclization and esterification, to yield the final product . Industrial production methods often involve optimizing reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester group in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. In the context of PARP-1-associated diseases, the compound inhibits the activity of the PARP-1 enzyme, which plays a role in DNA repair. By inhibiting this enzyme, the compound can enhance the efficacy of certain cancer treatments by preventing cancer cells from repairing their DNA .

Comparison with Similar Compounds

tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with similar compounds such as:

These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The unique structure of this compound makes it particularly useful in the synthesis of pharmaceutical compounds targeting PARP-1-associated diseases.

Properties

IUPAC Name

tert-butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-11-4-5-12(15)9-10(8-11)6-7-16/h7,10-12H,4-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOOIKREFMDSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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